4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
Description
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWAYAOWDGQURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method is the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted reactions and metal-catalyzed reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in various substituted quinazoline compounds.
Scientific Research Applications
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can effectively halt the growth of cancer cells and reduce inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinazoline-Based Benzamides
(a) 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS: 332118-08-8)
- Key Difference : Positional isomerism (meta-substituted benzamide vs. para-substituted in the target compound).
- Impact: Altered steric and electronic interactions may influence binding affinity to targets like kinase enzymes. Both share identical molecular weight (509.4 g/mol) but differ in SMILES notation .
(b) 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16)
Bromo-Substituted Benzamides
(a) N-(2-Nitrophenyl)-4-bromo-benzamide
- Structural Comparison : Nitro group introduces strong electron-withdrawing effects, contrasting with the methyl group in the target compound.
- Crystallography : Asymmetric unit contains two molecules (A and B), highlighting packing differences influenced by substituents .
(b) N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide (Compound 3)
Halogenated and Fluorinated Analogs
(a) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Features : Multi-halogenation and trifluoromethyl groups enhance target affinity and metabolic resistance.
- Synthesis : High yield (90%) via benzoyl chloride-amine coupling, a scalable method relevant to bromoquinazoline derivatives .
(b) N-(4-Methylphenyl)-3-chloro-4-methoxybenzamide (Compound 12)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Positional Isomerism : Para-substitution in the target compound may offer better steric alignment with biological targets compared to meta-substituted analogs .
- Synthetic Efficiency : Suzuki coupling and acid chloride methods (yields >70%) are preferred for scalable synthesis of quinazoline-benzamide hybrids .
Biological Activity
Introduction
The compound 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 418.29 g/mol. The structure includes a quinazoline core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.29 g/mol |
| Density | 1.447 g/cm³ |
| Boiling Point | 601.8 °C |
| Flash Point | 317.7 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cell signaling pathways. By inhibiting these kinases, the compound disrupts essential cellular processes necessary for the growth and survival of cancer cells and viruses .
Key Mechanisms:
- Kinase Inhibition : The quinazoline core is known to inhibit various kinases, which can lead to decreased proliferation of cancer cells.
- Antiviral Activity : Preliminary studies suggest that similar quinazoline derivatives have shown antiviral effects by increasing intracellular levels of specific proteins that inhibit viral replication .
Anticancer Properties
Research indicates that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antiviral Effects
This compound may also demonstrate antiviral properties. Quinazoline derivatives have been reported to exert broad-spectrum antiviral effects against various viruses by enhancing the levels of antiviral proteins within host cells .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, the compound may exhibit anti-inflammatory properties. Quinazoline derivatives have been linked to reduced inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated several quinazoline derivatives, including those structurally similar to our compound, against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM .
- Antiviral Screening : In vitro studies on quinazoline derivatives showed promising results against Hepatitis B virus (HBV) and other viral infections. The mechanism was linked to the upregulation of APOBEC3G, a protein that inhibits viral replication .
- Anti-inflammatory Studies : Research involving animal models demonstrated that certain quinazoline derivatives reduced markers of inflammation significantly compared to control groups, suggesting their potential utility in treating inflammatory disorders .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinazoline formation | Cl⁻ substitution with Br⁻ precursor | 60-70% | |
| Amine coupling | DMF, Et₃N, RT, 4h | 95% |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
A combination of techniques ensures accurate characterization:
Q. Table 2: Key Spectroscopic Parameters
| Technique | Key Parameters | Application |
|---|---|---|
| 1H NMR | 400 MHz, DMSO-d₆ | Functional group analysis |
| X-ray | SHELXL, R-factor < 0.05 | Absolute configuration |
How can researchers resolve contradictions in reported biological activity data across different studies?
Answer:
Discrepancies often arise from assay variability. Methodological solutions include:
- Dose-response standardization: Use ≥3 biological replicates with EC₅₀/IC₅₀ curves .
- Orthogonal assays: Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- In vivo cross-validation: PET imaging in rhesus monkeys demonstrated specific mGluR1 binding for a fluorinated analog, highlighting the need for physiological relevance .
What computational methods are recommended for predicting pharmacokinetic properties and target interactions?
Answer:
- Quantum Mechanics (QM): DFT calculations (B3LYP/6-31G*) optimize geometry and electron density .
- Molecular Docking: AutoDock Vina predicts binding modes to targets like kinase domains (e.g., RMSD < 2.0 Å) .
- QSPR/QSAR: PubChem’s tools use 2,100+ descriptors (logP, PSA) to forecast solubility and bioavailability .
Q. Table 3: Computational Predictions
| Property | Method | Prediction Accuracy |
|---|---|---|
| logP | QSPR | ±0.3 units |
| Binding affinity | Molecular docking | RMSD < 2.0 Å |
What structural modifications could enhance metabolic stability without compromising target affinity?
Answer:
- Electron-withdrawing groups: Para-CF₃ substitution increases metabolic resistance (plasma t½ ↑3×) .
- Steric shielding: Bulky substituents (e.g., tert-butyl) at meta positions reduce CYP450 oxidation .
- Bioisosteric replacement: Replace methyl with trifluoromethyl to maintain lipophilicity (clogP ~3.5) .
How does the bromo substituent influence the compound’s reactivity and biological activity?
Answer:
The 6-bromo group:
- Enhances electrophilicity: Facilitates Suzuki-Miyaura cross-coupling for further derivatization .
- Modulates target binding: In quinazoline analogs, bromine increases kinase inhibition (IC₅₀ ↓40%) by forming halogen bonds with hinge regions .
What strategies improve solubility for in vivo testing?
Answer:
- Co-solvent systems: Use DMSO:PBS (1:9 v/v) for aqueous formulations .
- Prodrug design: Introduce phosphate esters at the benzamide moiety (aqueous solubility ↑10×) .
- Nanoparticle encapsulation: PLGA-based NPs achieve sustained release (t½ > 24h) .
How can crystallography data (e.g., SHELX refinement) resolve stereochemical uncertainties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
